4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-26-14-4-6-15(7-5-14)28(24,25)12-2-3-16(23)20-18-22-21-17(27-18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZKKLHGKMSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule characterized by its complex structure, which includes a sulfonamide group and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 402.4 g/mol
- CAS Number : 941929-92-6
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:
- Antimicrobial effects
- Antitumor properties
- Anti-inflammatory activity
- Antioxidant capabilities
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer potential. For instance, a review highlighted that various 1,3,4-oxadiazole derivatives have shown significant efficacy against different cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific compound discussed has been evaluated for its ability to inhibit tumor growth in preclinical models.
Case Study: In Vitro Antitumor Activity
A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Antibacterial Activity
The sulfonamide group in the compound is known for its antibacterial properties. Studies have shown that related compounds exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that the target compound may also possess similar antibacterial effects.
Pharmacological Mechanisms
The biological activity of the compound can be attributed to several pharmacological mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial metabolism.
- Cell Cycle Modulation : The ability to affect the cell cycle can lead to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant activity, which may protect normal cells while exerting cytotoxic effects on cancer cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxyphenyl Sulfonamide | Structure | Antibacterial, anticancer |
| N-(3-Methoxyphenyl)-4-(4-Oxoquinazolin) | - | Anticancer, neuroprotective |
| 5-{1-[4-Chlorophenyl]sulfonyl}piperidine | - | Antibacterial, enzyme inhibition |
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that compounds similar to 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance, a study on related oxadiazole derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results showed that modifications in the structure could enhance efficacy against resistant strains of bacteria .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on similar compounds has revealed that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. For example, a study found that specific oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as A431 (skin cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer applications, compounds within this chemical class may also possess anti-inflammatory properties. In vivo studies have shown that certain derivatives can reduce inflammation markers in models of arthritis, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those structurally related to 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide . The results indicated that some derivatives achieved minimum inhibitory concentration (MIC) values as low as 10 µg/mL against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a notable investigation into the anticancer properties of oxadiazole derivatives, researchers found that modifications to the pyridine and oxadiazole moieties significantly enhanced cytotoxicity against various cancer cell lines. One derivative displayed an IC50 value of less than 10 µM against A431 cells, indicating strong potential for further development as an anticancer agent .
Case Study 3: Inflammatory Response Modulation
A study focusing on the anti-inflammatory effects of related compounds demonstrated a reduction in pro-inflammatory cytokines in animal models treated with these derivatives. This suggests that 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide could be explored for therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
The structural and functional attributes of 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide can be compared to related 1,3,4-oxadiazole derivatives, as outlined below:
Table 1: Structural Comparison
Key Observations :
Structural Variations :
- The target compound uniquely combines a pyridin-4-yl group and a butanamide chain, whereas analogs like LMM5 and LMM11 feature benzamide backbones with bulkier sulfamoyl groups (e.g., benzyl(methyl) or cyclohexyl(ethyl)) .
- Substituents on the oxadiazole ring (e.g., furan-2-yl in LMM11 vs. pyridin-4-yl in the target compound) influence electronic properties and target selectivity.
Biological Activity :
- LMM5 and LMM11 demonstrate antifungal activity against C. albicans via thioredoxin reductase (TrxR) inhibition, suggesting that the target compound may share similar mechanisms due to structural parallels .
- The pyridine ring in the target compound could enhance binding to enzymes or receptors through π-π stacking or hydrogen bonding, unlike the furan or benzyl groups in LMM5/LMM11.
Pharmacokinetic Considerations: Sulfonamide groups (e.g., in LMM5, LMM11, and the target compound) improve solubility, but the butanamide chain in the target compound may confer better membrane permeability compared to benzamide derivatives .
Table 2: Activity Comparison of Selected Compounds
Challenges :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including sulfonylation, coupling, and cyclization. For example:
- Sulfonylation : Reacting 4-methoxyphenyl sulfonyl chloride with a butanamide precursor.
- Oxadiazole Formation : Cyclization of acylhydrazides using dehydrating agents like POCl₃ (phosphorus oxychloride) at elevated temperatures (120–140°C), as demonstrated in analogous oxadiazole syntheses .
- Coupling Reactions : Amide bond formation between the sulfonylbutanamide and the oxadiazole-pyridine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as applied to structurally similar oxadiazole derivatives .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design can identify optimal POCl₃ concentration and reaction time for cyclization .
- In-line Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress and minimize byproducts.
- Purification Strategies : Gradient elution in preparative HPLC or crystallization from mixed solvents (e.g., DCM/hexane) to enhance purity .
Q. How should contradictory solubility or stability data be resolved in preclinical studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask or HPLC-UV methods across pH ranges (1–7.4) and solvents (aqueous buffers, DMSO) .
- Stability Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. For hydrolytic instability, consider lyophilization or formulation in PEG matrices .
- Data Reconciliation : Cross-validate findings using orthogonal techniques (e.g., DSC for thermal stability, NMR for structural integrity) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to screen for protein binding partners .
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) against kinases or receptors structurally related to the oxadiazole-pyridine scaffold .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .
Q. How can researchers address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT/XTT assays) .
- Orthogonal Assays : Validate findings using complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-lab variability in IC₅₀ values .
Experimental Design & Data Analysis
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Environmental Persistence : Follow OECD 307 guidelines for soil biodegradation testing, with LC-MS/MS quantification of parent compound and metabolites .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC₅₀) .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight descriptors .
Q. How can crystallographic data inform the design of derivatives with enhanced activity?
- Methodological Answer :
- Crystal Structure Analysis : Identify key intermolecular interactions (e.g., π-π stacking between pyridine and oxadiazole) to guide substituent modifications .
- SAR Studies : Synthesize analogs with varied sulfonyl or oxadiazole substituents and correlate structural changes with bioactivity .
- Free Energy Perturbation (FEP) : Computational evaluation of binding affinity changes upon structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
